7-Chloro-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by a chloro group at the 7-position and a methyl group at the 2-position of the quinazoline ring. Its molecular formula is , and it has gained attention in pharmaceutical research due to its potential antimicrobial and anticancer properties.
The compound can be synthesized through various methods, primarily involving the reaction of specific starting materials such as 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization with formamide . Research studies have highlighted its synthesis and biological evaluation, indicating its effectiveness against various microbial strains .
7-Chloro-2-methylquinazolin-4-amine is classified as a heterocyclic aromatic amine. It falls within the category of quinazoline derivatives, which are recognized for their pharmacological significance, particularly in medicinal chemistry.
The synthesis of 7-chloro-2-methylquinazolin-4-amine typically involves several key steps:
The synthesis process is noted for its efficiency and high yield, typically achieving yields above 90% under optimized conditions. Analytical techniques such as Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry are employed to confirm the structure of the synthesized compound .
7-Chloro-2-methylquinazolin-4-amine features a fused bicyclic structure characteristic of quinazolines. The key structural components include:
7-Chloro-2-methylquinazolin-4-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions provide pathways for further derivatization of the quinazoline core.
The mechanism of action of 7-chloro-2-methylquinazolin-4-amine largely relates to its interaction with biological targets. Quinazoline derivatives are known to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways.
Research indicates that these compounds may act by interfering with kinase signaling pathways or by inducing apoptosis in cancer cells. The specific interactions depend on the substituents on the quinazoline ring and their ability to fit into active sites of target proteins .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Appearance | Solid powder |
Boiling Point | |
Density | |
Flash Point |
The compound exhibits moderate stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation. Its reactivity allows it to participate in various chemical transformations that can enhance its biological activity .
7-Chloro-2-methylquinazolin-4-amine has significant potential in scientific research and medicinal applications:
Quinazolin-4-amine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyrimidine nucleus bearing an exocyclic amine at the C4 position. This core structure confers remarkable versatility in drug design due to its capacity for broad structural elaboration and its ability to engage in critical hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. The 7-chloro-2-methylquinazolin-4-amine variant exemplifies this potential, featuring halogenation at C7 for enhanced electron-withdrawing properties and a C2 methyl group modulating steric and electronic characteristics. Quinazoline derivatives constitute the backbone of over 200 naturally occurring alkaloids and numerous clinically approved therapeutics, underscoring their evolutionary optimization for bioactivity [6] [10]. Their significance extends across anticancer, antimicrobial, antipsychotic, and antihypertensive drug classes, with the 4-aminoquinazoline motif serving as a critical pharmacophore for target binding and potency optimization [9] [10].
Table 1: Representative Clinically Approved 4-Aminoquinazoline-Based Drugs
Drug Name | Core Structure | Primary Therapeutic Use | Key Molecular Target(s) |
---|---|---|---|
Gefitinib | 4-Anilinoquinazoline | Non-small cell lung cancer (NSCLC) | EGFR tyrosine kinase |
Erlotinib | 4-Anilinoquinazoline | NSCLC, Pancreatic cancer | EGFR tyrosine kinase |
Lapatinib | 4-Anilinoquinazoline | Breast cancer | EGFR/HER2 tyrosine kinases |
Vandetanib | 4-Anilinoquinazoline | Medullary thyroid cancer | VEGFR/RET/EGFR tyrosine kinases |
Afatinib | 4-(Dimethylamino)quinazoline | NSCLC | Irreversible EGFR/HER2 inhibition |
The quinazoline scaffold emerged in synthetic chemistry following Gabriel's 1903 refinement of Bischler and Lang's 1895 decarboxylation method for parent quinazoline synthesis [10]. Historically, naturally occurring quinazoline alkaloids like febrifugine (from Dichroa febrifuga) demonstrated antimalarial properties centuries before structural elucidation, hinting at the scaffold's bioactivity potential. Modern medicinal exploitation accelerated in the mid-20th century with the development of the antihypertensive agent prazosin (a 4-aminoquinazoline derivative approved in 1976), validating the scaffold for clinical translation [10]. The discovery of 4-methyl-2-quinazolinamine from Streptomyces sp. GS DV232 in 2009 marked a significant milestone, revealing microbial biosynthesis of simple 2,4-disubstituted quinazolines and expanding the known natural product chemical space [6]. This alkaloid exhibited antiproliferative properties, further stimulating synthetic interest in alkyl-substituted variants. The transformative breakthrough arrived with the approval of gefitinib (2003) and erlotinib (2004), establishing the 4-anilinoquinazoline pharmacophore as a dominant paradigm in tyrosine kinase inhibition for oncology. This historical trajectory underscores the scaffold's evolution from botanical curiosities to targeted therapeutics, with 7-chloro-2-methylquinazolin-4-amine representing a synthetically accessible analogue within this continuum [9] [10].
Table 2: Key Historical Milestones in Quinazoline Medicinal Chemistry
Time Period | Key Development | Impact |
---|---|---|
Pre-1900 | Isolation of quinazoline-containing natural products | Early recognition of biological activities |
1895 | Bischler & Lang synthesize parent quinazoline | Foundation for synthetic manipulation |
1903 | Gabriel improves synthetic access | Enables broader chemical exploration |
Mid-20th Century | Development of Prazosin & Doxazosin | Clinically validates 4-aminoquinazolines in hypertension |
2003-2005 | FDA approvals of Gefitinib & Erlotinib | Establishes 4-anilinoquinazolines as kinase inhibitor leads |
2009 | Isolation of 4-methyl-2-quinazolinamine from Streptomyces | Reveals microbial biosynthesis of alkylquinazolines |
The 4-aminoquinazoline core exhibits remarkable structural plasticity, enabling extensive derivatization at multiple positions:
Bioisosterically, the quinazolin-4-amine core mimics purine nucleobases and pteridine structures, facilitating interaction with ATP-binding pockets (e.g., kinases) and enzyme cofactor sites. The benzoxazinone intermediate (7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one) used in synthesizing 3-amino-7-chloro-2-methylquinazolin-4(3H)-one exemplifies a strategic amide bond bioisostere. Benzoxazinones undergo ring opening/cyclization with nucleophiles like hydrazines or amines, serving as synthetic equivalents for unstable acylating agents en route to C4-substituted quinazolines [1] [3] [7]. This reactivity underpins efficient routes to 7-chloro-2-methylquinazolin-4-amine derivatives.
Derivatives of 2-methylquinazolin-4-amine demonstrate diverse pharmacological activities:
Table 3: Biological Activities of Key 2-Methylquinazolin-4-amine Analogues
Compound | Biological Activity | Key Findings | Reference |
---|---|---|---|
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one | Antibacterial | MIC: S. aureus (6 mg/mL), K. pneumoniae (9 mg/mL) | [3] [7] |
ALX-171 (A9-7) | mGlu7 Negative Allosteric Modulation | IC50 = 6.14 µM; Reversal of MK-801-induced cognitive deficits | [8] |
4-Methyl-2-quinazolinamine (Natural) | Antiproliferative | Isolated from Streptomyces sp.; Bioactivity against cancer cell lines | [6] |
6-(2,3-Dimethoxyphenyl) derivatives | mGlu7 Selective Inhibition | >100-fold selectivity over mGlu4/8 receptors | [8] |
The therapeutic versatility of this chemotype stems from its balanced physicochemical profile: molecular weight (~190-350 Da), moderate lipophilicity (cLogP 2-4), and presence of H-bond donors/acceptors aligning with CNS and antimicrobial drug-like properties. Strategic functionalization at C3, C6, and N1 positions tailors target selectivity while retaining the core pharmacophore [7] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7